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For researchers, scientists, and drug development professionals, understanding the intricate

roles of postsynaptic density protein 95 (PSD-95) is paramount to deciphering synaptic function

and dysfunction. This guide provides a comprehensive comparison of various PSD-95

mutations, detailing their effects on protein interactions, synaptic plasticity, and cellular

dynamics. The information is supported by experimental data and detailed methodologies to

aid in the design and interpretation of future research.

PSD-95 is a master scaffolding protein at the postsynaptic density (PSD) of excitatory

synapses. Its modular domain structure, consisting of three PDZ domains, an SH3 domain, and

a guanylate kinase-like (GK) domain, allows it to orchestrate the localization and function of a

vast network of proteins, including glutamate receptors, ion channels, and signaling molecules.

Mutations within these domains can have profound consequences on synaptic strength and

plasticity, and are implicated in various neurological and psychiatric disorders.

Quantitative Comparison of PSD-95 Mutations
The following table summarizes the quantitative effects of several key PSD-95 mutations on its

function and interactions.
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Mutation

Protein
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Affected

Effect on

Protein

Stability/Dyn

amics

Effect on

Protein-

Protein
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Effect on

Synaptic

Plasticity &

Function

Key Findings

&

References

Knockout/Def

iciency
Entire Protein N/A

Loss of

interaction

with

numerous

PSD proteins.

Impaired

learning and

memory. Can

lead to a loss

of NMDA and

AMPA

receptors.[1]

However,

some studies

report

unaffected

NMDA

receptor

currents,

suggesting

compensatio

n by proteins

like SAP-102.

[1]

Implicated in

schizophrenia

.[1]

C3,5S

(Palmitoylatio

n-Deficient)

N-terminus

Highly

unstable in

dendritic

spines; rapid

turnover.

Fails to

regulate

STEP61, a

protein

involved in

NMDA

receptor

stabilization.

[2]

Disrupts the

stabilization

of PSD-95

within the

PSD,

affecting the

anchoring of

associated

proteins.[3]

Palmitoylatio

n is crucial for

PSD-95

localization

and stability

at the

synapse.

S561A (Non-

phosphorylat

able)

Linker region

between SH3

and GK

Decreased

dynamics and

increased

Increased

interaction

with synaptic

binding

Inhibits

bidirectional

structural

plasticity of

Highlights the

role of

phosphorylati

on in
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stability at the

synapse.

partners due

to prolonged

synaptic

residency.

dendritic

spines.

regulating

PSD-95

turnover and

synaptic

plasticity.

S561D

(Phosphomim

etic)

Linker region

between SH3

and GK

Increased

dynamics and

faster

turnover at

the synapse.

Reduced

interaction

with synaptic

binding

partners due

to shorter

synaptic

residency.

Affects the

dynamic

rearrangeme

nt of the

PSD.

Demonstrate

s that

phosphorylati

on promotes

the dynamic

exchange of

PSD-95.

ΔPDZ1/2

(Deletion of

PDZ1 &

PDZ2)

PDZ domains

1 and 2

Destabilizes

PSD-95

within the

PSD.

Loss of

interaction

with proteins

binding to

PDZ1/2, such

as stargazin,

which links

PSD-95 to

AMPA

receptors.

Crucial for

the

stabilization

of PSD-95 at

the synapse

and proper

AMPA

receptor

trafficking.[4]

The first two

PDZ domains

are essential

for anchoring

PSD-95.

ΔSH3/GK

(Deletion of

SH3 & GK)

SH3 and GK

domains

Does not

prevent initial

synaptic

localization

but impairs

the formation

of a stable,

higher-order

PSD-95

lattice.

Disrupts

intramolecula

r interactions

and

interactions

with proteins

binding to the

SH3 and GK

domains.

The C-

terminal

domains are

required for

the assembly

of a stable

PSD

structure.[4]

Important for

the structural

integrity of

the

postsynaptic

density.

L460P SH3-GK

Linker

N/A Disrupts the

intramolecula

Alters the

conformation

Illustrates the

importance of
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r interaction

between the

SH3 and GK

domains.

al state of

PSD-95,

likely

affecting its

interaction

with other

proteins and

its role in

signaling.

the

intramolecula

r regulation of

PSD-95

function.

Key Signaling Pathways and Experimental
Workflows
To visualize the intricate relationships and experimental procedures discussed, the following

diagrams are provided in the DOT language for Graphviz.

PSD-95 and Glutamate Receptor Trafficking
This diagram illustrates the central role of PSD-95 in anchoring and regulating the trafficking of

NMDA and AMPA receptors at the postsynaptic density.
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Caption: PSD-95's role in glutamate receptor localization.

Experimental Workflow: Co-Immunoprecipitation
This diagram outlines the key steps in a co-immunoprecipitation experiment to study the

interaction between PSD-95 and a putative binding partner.
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Caption: Co-Immunoprecipitation workflow for protein interactions.
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Experimental Workflow: Fluorescence Recovery After
Photobleaching (FRAP)
This diagram illustrates the process of a FRAP experiment to measure the dynamics of

fluorescently tagged PSD-95 in a dendritic spine.

Neuron expressing
GFP-tagged PSD-95

Acquire pre-bleach image
of a dendritic spine

Photobleach a region of interest (ROI)
in the spine head with a high-intensity laser

Acquire time-lapse images
of the bleached region

Measure fluorescence intensity
in the ROI over time

Calculate recovery kinetics
(mobile fraction, half-life)

Click to download full resolution via product page

Caption: FRAP workflow for measuring protein dynamics.

Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) of PSD-95
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Objective: To isolate PSD-95 and its interacting proteins from a cell or tissue lysate.

Materials:

Cell or tissue lysate

Anti-PSD-95 antibody (primary antibody)

Protein A/G magnetic beads or agarose resin

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Antibody against the putative interacting protein (for Western blot detection)

Procedure:

Lysate Preparation: Lyse cells or homogenize tissue in ice-cold lysis buffer. Centrifuge to

pellet cellular debris and collect the supernatant. Determine protein concentration using a

standard assay (e.g., BCA).

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G

beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

Immunoprecipitation: Add the anti-PSD-95 antibody to the pre-cleared lysate and incubate

for 2-4 hours or overnight at 4°C with gentle rotation.

Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and

incubate for 1-2 hours at 4°C with gentle rotation.

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-

5 times with ice-cold wash buffer.
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Elution: Resuspend the beads in elution buffer. For SDS-PAGE analysis, resuspend in 1X

SDS-PAGE sample buffer and boil for 5-10 minutes.

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform

a Western blot using an antibody against the suspected interacting protein.

Fluorescence Recovery After Photobleaching (FRAP)
Objective: To measure the mobility and turnover of fluorescently-tagged PSD-95 in live

neurons.

Materials:

Cultured neurons transfected with a plasmid encoding a fluorescently-tagged PSD-95 (e.g.,

GFP-PSD-95).

Confocal microscope equipped with a high-power laser for bleaching and a sensitive

detector.

Environmental chamber to maintain cell health (37°C, 5% CO2).

Procedure:

Cell Preparation: Plate and culture neurons on glass-bottom dishes suitable for high-

resolution imaging. Transfect neurons with the fluorescently-tagged PSD-95 construct.

Image Acquisition Setup: Place the dish on the microscope stage within the environmental

chamber. Identify a healthy neuron with clear dendritic spines expressing the fluorescently-

tagged PSD-95.

Pre-bleach Imaging: Acquire a baseline image of the selected dendritic spine using low laser

power to minimize phototoxicity.

Photobleaching: Select a region of interest (ROI) within the spine head. Use a high-intensity

laser to photobleach the fluorescence within the ROI.

Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of

the spine at a defined frame rate to monitor the recovery of fluorescence in the bleached
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ROI.

Data Analysis: Measure the fluorescence intensity within the ROI for each time point.

Normalize the recovery curve to the pre-bleach intensity. From the curve, calculate the

mobile fraction (the percentage of fluorescence that recovers) and the half-life of recovery

(the time it takes to reach 50% of the mobile fraction).

This guide provides a foundational understanding of the effects of various PSD-95 mutations

and the experimental approaches used to study them. By leveraging this information,

researchers can better design experiments to probe the intricate roles of PSD-95 in synaptic

function and its implications in neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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